molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No. B045749
M. Wt: 354.3 g/mol
InChI Key: TXRPHPUGYLSHCX-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an electrophilic fluorinating reagent . It is used for the greener fluorination of acetoacetamides in PEG-400 . This compound is also a highly effective and versatile source of electrophilic fluorine .


Synthesis Analysis

The synthesis of this compound involves its use as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .


Molecular Structure Analysis

The molecular structure of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is represented by the empirical formula C7H14B2ClF9N2 . It has a molecular weight of 354.26 .


Chemical Reactions Analysis

This compound is used as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .


Physical And Chemical Properties Analysis

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a white solid with a melting point of 260 °C . It is stable in air and to moisture . It is a dicationic salt soluble in cold water or dilute hydrochloric acid .

Scientific Research Applications

Electrophilic Fluorination

Field

Synthetic Chemistry

Application

Selectfluor is used as an electrophilic fluorination reagent in synthetic chemistry . It is one of the most reactive electrophilic fluorinating reagents available and is safe, nontoxic, and easy to handle .

Method

The method involves the replacement of hydrogen atoms with fluorine substituents in organic substrates . This is of great interest in synthetic chemistry because of the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms .

Results

The use of Selectfluor has allowed for the derivatization of organic molecules under acidic, basic, and neutral conditions .

Transition Metal Oxidant

Field

Organic Synthesis

Application

Selectfluor is used as a transition metal oxidant in organic synthesis . It has been used in the activation of π-bonds in tandem Diels–Alder/Diels–Alder carbene-transfer reactions .

Method

The method involves the use of Selectfluor as a catalyst in the activation of π-bonds .

Results

The use of Selectfluor has led to the development of powerful catalytic systems for the activation of π-bonds .

Functionalizations of Electron-Rich Organic Compounds

Field

Organic Chemistry

Application

Selectfluor is used as a reagent or catalyst of various functionalizations of electron-rich organic compounds . These include iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation .

Method

The method involves the use of Selectfluor as a catalyst in these functionalization reactions .

Results

The use of Selectfluor has allowed for a degree of selectivity in these reactions that was previously unattainable .

One-Pot-Multi-Component Coupling Reactions

Application

Selectfluor is used as a catalyst in one-pot-multi-component coupling reactions .

Method

The method involves the use of Selectfluor as a catalyst in these coupling reactions .

Results

The use of Selectfluor has allowed for efficient one-pot-multi-component coupling reactions .

Regioselective Ring Opening of Epoxides

Application

Selectfluor is used as a catalyst in regioselective ring opening of epoxides .

Method

The method involves the use of Selectfluor as a catalyst in these ring-opening reactions .

Results

The use of Selectfluor has allowed for regioselective ring opening of epoxides .

Deprotection of Various Protecting Groups

Application

Selectfluor is used as a deprotection reagent for various protecting groups .

Method

The method involves the use of Selectfluor as a deprotection reagent .

Results

The use of Selectfluor has allowed for efficient deprotection of various protecting groups .

Safety And Hazards

This compound is moderately toxic, with a male rat oral LD50 of 640 mg kg?1 and a female rat LD50 of 350–500 mg kg?1 . It is an irritant to the eye and respiratory system . Always use approved dust mask (or respirator), gloves, and safety glasses when handling the solid .

properties

IUPAC Name

1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRPHPUGYLSHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14B2ClF9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

CAS RN

140681-55-6
Record name Selectfluor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treatment to a vigorously-stirred cold (-35° C.) solution of the slightly impure 1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate (1.01 g, 7.28 mmol) and sodium tetrafluoroborate (0.80 g, 7.28 mmol) in dry acetonitrile (200 cm3) with neat fluorine at 10-20 mmHg (1.3-2.7 kPa) pressure until its uptake appeared to cease provided 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (2.20 g, 6.51 mmol, 89%), almost pure according to elemental analysis (C, 24.4: H, 4.6: N, 7.9%. Calc. C, 23.7; H, 3.95; N, 7.9%) and n.m.r. analysis [δF (solution in D2O; ext. CF3CO2H ref.) 125.5 (br. s; FN+), -72.0 (s; BF4-) p.p.m. (a trace of F- impurity caused an absorption at -50.7 p.p.m.); δH (same soln.) 4.53 (m; 3×CH2), 4.97 (m; 3×CH2), 5.50 (s; CH2Cl) p.p.m. (residual H in D2O, 4.70 p.p.m.)](isolated by filtering the product to remove NaF then evaporating the filtrate to remove CH3CN). This bis(tetrafluoroborate) melted with decomposition at 170° C. (turning brown at about 160° C.) after recrystallisation from an acetonitrile-diethyl ether mixture; rapidly liberated iodine from potassium iodine (moist starch-iodide paper); and converted phenol in warm acetonitrile to a mixture of ortho- and parafluorophenol.
Name
1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Reactant of Route 2
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Citations

For This Compound
2
Citations
RE Banks, V Murtagh, I An… - … of Reagents for …, 2001 - Wiley Online Library
Abstract InChI= 1S/C7H14ClFN2. 2BF4/c8‐7‐10‐1‐4‐11 (9, 5‐2‐10) 6‐3‐10; 2* 2‐1 (3, 4) 5/h1‐7H2;;/q+ 2; 2*‐1 InChIKey= TXRPHPUGYLSHCX‐UHFFFAOYSA‐N (easily handled, cost‐effective, site‐selective electrophilic fluorinating agent applicable to a wide variety of organic substrates possessing overt or masked carbanionic character) Alternate Names: F‐TEDA‐BF4; Selectfluor™. Physical Data: apparent mp 190° C (thermal behavior is complicated; exothermic decomposition can occur at temperatures> 80° C); d 1.731 g cm− 3 …
Number of citations: 8 onlinelibrary.wiley.com
JS Yadav, BVS Reddy, YJ Reddy - Chemistry letters, 2008 - journal.csj.jp
SelectfluorTM is found to catalyze efficiently the electrophilic thiocyanation of indoles and pyrrole with ammonium thiocyanate under mild and neutral conditions to produce the corresponding 3-indolyl and 2-pyrrolyl thiocyanates, respectively, in excellent yields with high selectivity. This method is effective even with azaindole and carbazole while many of reported procedures failed to produce thiocyanates from azaindole.
Number of citations: 34 www.journal.csj.jp

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